2,2'-Bis(trifluoromethyl)benzidine
Overview
Description
The compound "2,2'-Bis(trifluoromethyl)benzidine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, properties, and applications, which can provide insights into the characteristics one might expect from 2,2'-Bis(trifluoromethyl)benzidine. These compounds generally exhibit high thermal stability, good solubility in organic solvents, and unique electronic properties due to the presence of trifluoromethyl groups 10.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of a novel fluorinated bis(ether amine) monomer used to synthesize a series of fluorinated polyimides . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer, 9FTPBA, was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . These methods suggest that the synthesis of 2,2'-Bis(trifluoromethyl)benzidine could potentially involve similar strategies, such as nucleophilic aromatic substitution and subsequent reduction steps.
Molecular Structure Analysis
The molecular structures of fluorinated aromatic compounds are often characterized by X-ray crystallography, which reveals details such as bond angles and planarity. For instance, the molecular structure of a bipyridyl ligand complexed with silver(I) triflate showed a planar ligand with a linear N-Ag-N angle, indicating a good fit for the cation . This structural information is crucial for understanding how the molecular geometry of 2,2'-Bis(trifluoromethyl)benzidine might influence its reactivity and complexation behavior.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, including dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . The presence of trifluoromethyl groups can influence the reactivity and selectivity of these compounds. For example, the introduction of two trifluoromethyl groups to a perylene tetracarboxylic bis(benzimidazole) derivative led to regioisomers with distinct optical properties . This suggests that the chemical reactivity of 2,2'-Bis(trifluoromethyl)benzidine would be similarly affected by its trifluoromethyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly impacted by the presence of trifluoromethyl groups. These compounds typically exhibit high thermal stability, with decomposition temperatures often above 500°C, and glass transition temperatures ranging from the mid-200s to 300°C 10. They also tend to have low dielectric constants and moisture absorptions, making them suitable for electronic applications 10. The optical properties, such as UV-visible absorption cutoff wavelengths, are also influenced by the degree of fluorination 10. These properties suggest that 2,2'-Bis(trifluoromethyl)benzidine would likely share similar characteristics, including high thermal stability and potential utility in electronic materials.
Scientific Research Applications
Synthesis and Properties of Fluorinated Polyimides
Researchers have explored the synthesis of new polyimides using derivatives of 2,2'-Bis(trifluoromethyl)benzidine. These polyimides exhibit unique thermal, mechanical, and electrical properties, making them promising materials for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion, along with high thermal stability (Feiring, Auman, & Wonchoba, 1993).
Development of Transparent Aromatic Polyimides
Another study focused on synthesizing transparent polyimides with high refractive indices and small birefringences. These were made using derivatives of 2,2'-Bis(trifluoromethyl)benzidine and showed good thermomechanical stabilities, making them suitable for optical applications (Tapaswi et al., 2015).
Use in Sensing Applications
Bis(Salysylaldehyde) Benzidine, derived from 2,2'-Bis(trifluoromethyl)benzidine, was developed as an active fluorescent sensor for Cu2+ in water solutions. This indicates its potential in environmental monitoring and water quality assessment (Saleh & Kafi, 2017).
Photoluminescent Properties
The photoluminescent properties of N, N' Bis(2-Hydroxy Benzylidene) Benzidine, a derivative of 2,2'-Bis(trifluoromethyl)benzidine, have been studied. These properties are crucial for applications in organic electronics and photonics (Saleh & Kafi, 2017).
Synthesis of Novel Organic Pigments
Research has also been conducted on the synthesis of nonmutagenic benzidine analogs, which include derivatives of 2,2'-Bis(trifluoromethyl)benzidine. These compounds are used in the design of novel nonmutagenic colorants for various industrial applications (Hinks et al., 2000).
Copolymers for Electronic Applications
A study on the synthesis of polyimide copolymers using 2,2'-Bis(trifluoromethyl)benzidine revealed their potential in electronic applications due to their improved thermal properties and optical transparency (Lee et al., 2016).
Electrochromic Conducting Polymers
Benzidine derivatives are also used in the synthesis of electrochromic conducting polymers, demonstrating applications in smart window technologies and electronic displays (Sotzing et al., 1996).
Detection of Environmental Toxins
Bis-diazotized benzidine, a derivative, has been employed as a sensitive spray reagent for detecting environmental toxins like zearalenone in agricultural samples (Malaiyandi et al., 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJHAQGWCWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348007 | |
Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(trifluoromethyl)benzidine | |
CAS RN |
341-58-2 | |
Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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